

In Vivo Efficacy of (Rac)-PT2399 in Xenograft Models: Application Notes and Protocols

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for evaluating the in vivo efficacy of (Rac)-PT2399, a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor 2α (HIF- 2α). The protocols are based on preclinical studies utilizing patient-derived xenograft (PDX) models of clear cell renal cell carcinoma (ccRCC), a tumor type where the von Hippel-Lindau (VHL) tumor suppressor is commonly inactivated, leading to the accumulation of HIF- 2α . This document offers a comprehensive guide for researchers aiming to replicate or build upon these pivotal studies.

Introduction

Clear cell renal cell carcinoma is frequently characterized by the inactivation of the VHL tumor suppressor gene, which results in the stabilization and accumulation of HIF- α subunits.[1][2] HIF- 2α , in particular, has been identified as a key oncogenic driver in ccRCC, making it a critical therapeutic target.[2][3] (Rac)-PT2399 is a first-in-class HIF- 2α antagonist that functions by binding to the PAS-B domain of the HIF- 2α subunit, thereby preventing its heterodimerization with HIF- 1β (also known as ARNT).[4] This disruption of the HIF- 2α /HIF- 1β complex inhibits the transcription of downstream target genes involved in tumor growth, proliferation, and angiogenesis. Preclinical studies have demonstrated that PT2399 exhibits significant anti-tumor activity in a subset of ccRCC xenograft models.



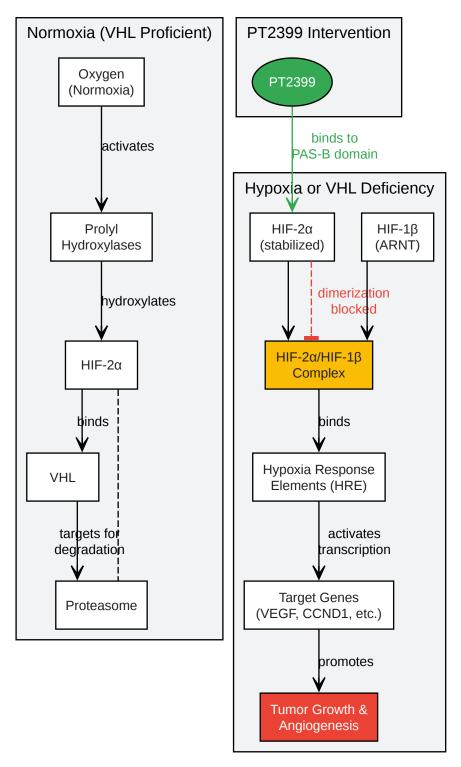


Signaling Pathway of HIF-2α Inhibition by PT2399

The following diagram illustrates the mechanism of action of PT2399 in the context of VHL-deficient ccRCC.



Mechanism of PT2399 Action in VHL-deficient ccRCC



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Figure 1: Mechanism of PT2399 Action in VHL-deficient ccRCC



Quantitative Data Summary

The following tables summarize the in vivo efficacy of **(Rac)-PT2399** in patient-derived xenograft (PDX) models of clear cell renal cell carcinoma.

Table 1: Efficacy of PT2399 in Treatment-Naïve ccRCC PDX Models

PDX Model	Treatment Group	Dosing Schedule	Mean Tumor Volume Change (%)	Response Classification
Sensitive				
Model A	Vehicle	N/A	+150	-
PT2399	100 mg/kg, PO, BID	-45	Regression	
Sunitinib	40 mg/kg, PO, QD	+20	Stable Disease	_
Model B	Vehicle	N/A	+200	-
PT2399	100 mg/kg, PO, BID	-60	Regression	
Resistant				
Model C	Vehicle	N/A	+180	-
PT2399	100 mg/kg, PO, BID	+170	Progression	
Sunitinib	40 mg/kg, PO, QD	+50	Stable Disease	_

Data are representative and compiled from published studies. Actual results will vary depending on the specific PDX model.

Table 2: Efficacy of PT2399 in Sunitinib-Resistant ccRCC PDX Models



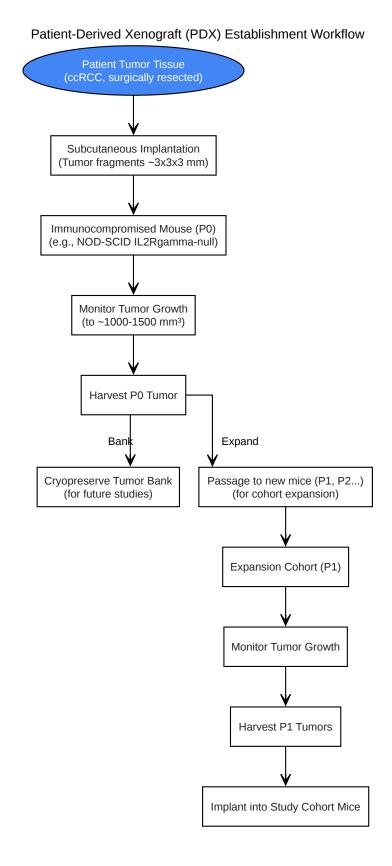
PDX Model	Treatment Group	Dosing Schedule	Mean Tumor Volume Change (%)	Response Classification
Model D (Sunitinib- refractory)	Vehicle	N/A	+250	-
PT2399	100 mg/kg, PO, BID	-30	Regression	
Sunitinib	40 mg/kg, PO, QD	+230	Progression	_

Data are representative and compiled from published studies. PT2399 demonstrated activity in some tumors that had progressed on sunitinib.

Experimental Protocols Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

This protocol describes the establishment and propagation of ccRCC PDX models.





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Figure 2: Patient-Derived Xenograft (PDX) Establishment Workflow



Materials:

- Fresh, sterile clear cell renal cell carcinoma tissue from consenting patients.
- Immunocompromised mice (e.g., NOD-SCID IL2Rgamma-null), 6-8 weeks old.
- Sterile surgical instruments.
- Phosphate-buffered saline (PBS) or appropriate cell culture medium.
- Cryopreservation medium (e.g., 90% FBS, 10% DMSO).

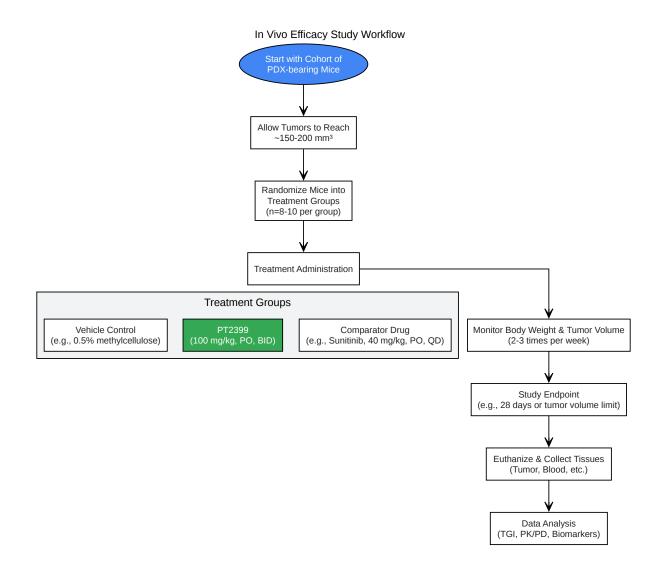
Procedure:

- Tissue Acquisition: Obtain fresh tumor tissue from surgical resection under sterile conditions.
- Implantation (P0):
 - Anesthetize an immunocompromised mouse.
 - Implant a small fragment of the patient's tumor (approx. 3x3x3 mm) subcutaneously into the flank of the mouse.
- Tumor Growth Monitoring: Monitor mice for tumor growth by caliper measurements twice weekly.
- Passaging:
 - When the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
 - A portion of the tumor can be cryopreserved for banking.
 - The remaining tumor can be fragmented and implanted into a new cohort of mice for expansion.
- Cohort Generation: Expand the PDX line to generate a sufficient number of tumor-bearing mice for the efficacy study.



In Vivo Efficacy Study of PT2399

This protocol details the procedure for evaluating the anti-tumor activity of PT2399 in established ccRCC PDX models.





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Figure 3: In Vivo Efficacy Study Workflow

Materials:

- A cohort of mice bearing established ccRCC PDX tumors of a specific line.
- (Rac)-PT2399, synthesized and formulated for oral administration.
- Vehicle control (e.g., 0.5% methylcellulose in water).
- Comparator drug, if applicable (e.g., Sunitinib).
- Oral gavage needles.
- Calipers for tumor measurement.
- Analytical balance for weighing mice.

Procedure:

- Tumor Staging: Once tumors in the study cohort reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
- Treatment Groups:
 - Group 1 (Vehicle Control): Administer the vehicle solution orally according to the same schedule as the drug treatment groups.
 - Group 2 (PT2399): Administer PT2399 at a dose of 100 mg/kg via oral gavage twice daily (BID).
 - Group 3 (Comparator): If applicable, administer the comparator drug (e.g., Sunitinib at 40 mg/kg, orally, once daily).
- Monitoring:



- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Study Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified maximum volume.
- Data Analysis:
 - Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control.
 - At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis (e.g., Western blot for HIF-2α target genes, immunohistochemistry).

Conclusion

The protocols outlined in this document provide a robust framework for investigating the in vivo efficacy of **(Rac)-PT2399** in clinically relevant patient-derived xenograft models of clear cell renal cell carcinoma. Adherence to these detailed methodologies will enable researchers to generate reproducible and reliable data, contributing to a deeper understanding of HIF- 2α inhibition as a therapeutic strategy for ccRCC. These studies have been instrumental in validating HIF- 2α as a drug target and have paved the way for clinical trials of next-generation HIF- 2α inhibitors.

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